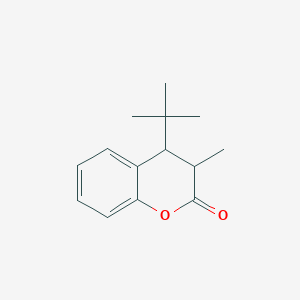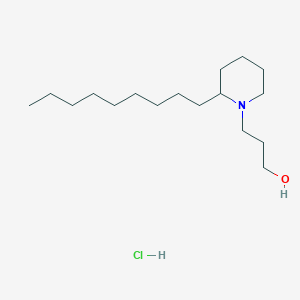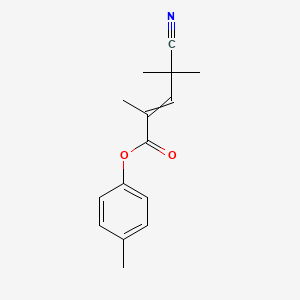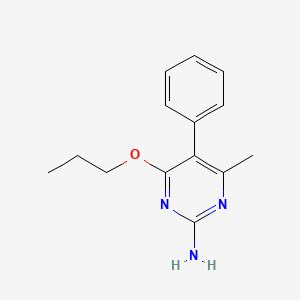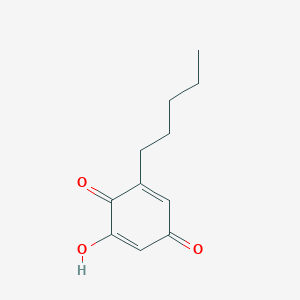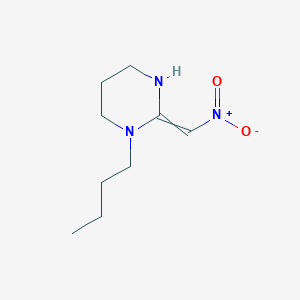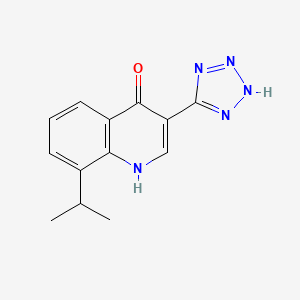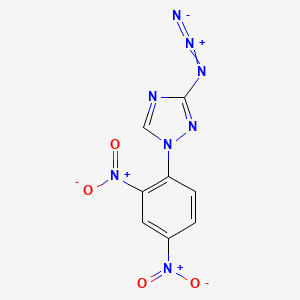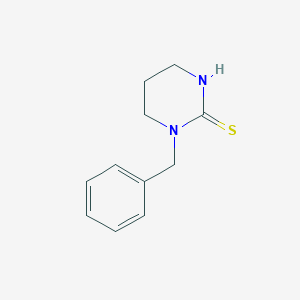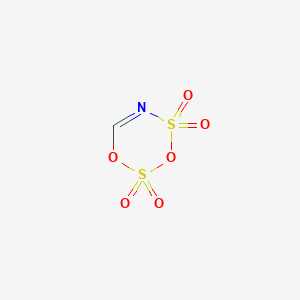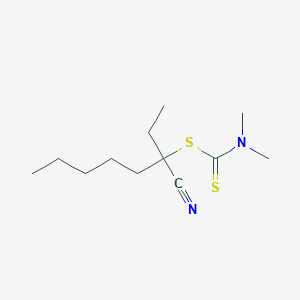
3-Cyanooctan-3-yl dimethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyanooctan-3-yl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The molecular structure of this compound includes a cyano group, an octyl chain, and a dimethylcarbamodithioate moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanooctan-3-yl dimethylcarbamodithioate typically involves the reaction of octyl bromide with sodium dimethyldithiocarbamate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C8H17Br+NaS2CN(CH3)2→C8H17S2CN(CH3)2+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Cyanooctan-3-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dithiocarbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted dithiocarbamates or amines.
科学研究应用
3-Cyanooctan-3-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of 3-Cyanooctan-3-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound’s dithiocarbamate moiety can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
相似化合物的比较
Similar Compounds
Sodium dimethyldithiocarbamate: A simpler dithiocarbamate with similar chelating properties.
3-Methyl-1H-indol-1-yl dimethylcarbamodithioate: Another dithiocarbamate with potential therapeutic applications.
Disulfiram: A well-known dithiocarbamate used in the treatment of alcohol dependence and studied for its anticancer properties.
Uniqueness
3-Cyanooctan-3-yl dimethylcarbamodithioate is unique due to its specific combination of a cyano group and a long octyl chain, which imparts distinct chemical properties and biological activities. Its ability to chelate metal ions and interact with thiol groups makes it a versatile compound in various applications.
属性
CAS 编号 |
61540-48-5 |
|---|---|
分子式 |
C12H22N2S2 |
分子量 |
258.5 g/mol |
IUPAC 名称 |
3-cyanooctan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-5-7-8-9-12(6-2,10-13)16-11(15)14(3)4/h5-9H2,1-4H3 |
InChI 键 |
LEBZNZIGWIUJNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC)(C#N)SC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
